molecular formula C9H9IO2 B162200 Ethyl 2-iodobenzoate CAS No. 1829-28-3

Ethyl 2-iodobenzoate

Cat. No.: B162200
CAS No.: 1829-28-3
M. Wt: 276.07 g/mol
InChI Key: QOUFDDUDXYJWHV-UHFFFAOYSA-N
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Description

Ethyl 2-iodobenzoate: is an organic compound with the molecular formula C9H9IO2 . It is an ester derived from 2-iodobenzoic acid and ethanol. This compound is known for its use in various chemical reactions and its applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Mechanism of Action

Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has been used in various applications, including as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology . This article will explore the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used as an anti-infective and contraceptive agent , suggesting that it may interact with microbial cells or reproductive hormones, respectively

Mode of Action

One study has shown that it can undergo aminocarbonylation in the presence of amine nucleophiles, leading to the production of various 5-carboxamide and 5-glyoxylamide derivatives . This suggests that this compound may interact with its targets through a similar mechanism, possibly altering their function or activity.

Biochemical Pathways

Given its use as an anti-infective and contraceptive agent , it may interfere with the metabolic pathways of microbial cells or reproductive hormones, respectively

Pharmacokinetics

Its physical properties, such as its clear liquid form and difficulty in mixing , may influence its bioavailability

Result of Action

Given its use as an anti-infective and contraceptive agent , it may exert antimicrobial effects or interfere with reproductive processes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is light-sensitive , suggesting that exposure to light may affect its stability and efficacy. Additionally, its storage temperature and physical form may also influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodobenzoate can be synthesized through the esterification of 2-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester. The general reaction is as follows:

2-Iodobenzoic acid+EthanolH2SO4Ethyl 2-iodobenzoate+Water\text{2-Iodobenzoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Iodobenzoic acid+EthanolH2​SO4​​Ethyl 2-iodobenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to ethyl 2-aminobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.

    Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a suitable solvent like toluene or ethanol.

Major Products:

    Substitution: Ethyl 2-azidobenzoate.

    Reduction: Ethyl 2-aminobenzoate.

    Coupling: Biaryl derivatives.

Scientific Research Applications

Ethyl 2-iodobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl 2-iodobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-iodobenzoate: The iodine atom is positioned at the 3-position on the benzene ring.

    Ethyl 4-iodobenzoate: The iodine atom is positioned at the 4-position on the benzene ring.

Uniqueness: this compound is unique due to the position of the iodine atom at the 2-position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of specific derivatives that may not be achievable with other isomers .

Properties

IUPAC Name

ethyl 2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUFDDUDXYJWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385235
Record name Ethyl 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-28-3
Record name Ethyl 2-iodobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-iodo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-iodobenzoate in organic synthesis?

A1: this compound serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. [] These reactions are essential for forming carbon-carbon bonds, which are fundamental to building complex organic molecules.

Q2: How does the structure of this compound influence its reactivity in Negishi coupling reactions?

A2: The iodine atom in this compound acts as a leaving group, allowing the formation of an organopalladium intermediate in the presence of a palladium catalyst. [] This intermediate can then react with an alkylzinc reagent, leading to the formation of a new carbon-carbon bond.

Q3: Can you elaborate on the role of the phosphine/electron-deficient olefin ligand in Negishi coupling reactions involving this compound?

A3: Research has shown that a specific phosphine/electron-deficient olefin ligand, (E)-3-(2-diphenylphosphanylphenyl)-1-phenyl-propenone, significantly enhances the rate of reductive elimination in Negishi couplings using this compound. [] This ligand facilitates the crucial step where the desired cross-coupled product is released from the palladium catalyst, enabling high catalytic turnover and efficiency. Additionally, the presence of the pi-accepting olefin moiety in the ligand helps suppress undesired side reactions like beta-hydride elimination, leading to improved selectivity. []

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